

2,6-Dimethylisonicotinaldehyde structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,6-Dimethylisonicotinaldehyde

Cat. No.: B103365

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dimethylisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dimethylisonicotinaldehyde**, a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and its role as a versatile chemical intermediate.

Chemical Structure and Nomenclature

2,6-Dimethylisonicotinaldehyde is a pyridine ring substituted with two methyl groups at positions 2 and 6, and a formyl (aldehyde) group at position 4.

- Common Name: **2,6-Dimethylisonicotinaldehyde**
- Synonyms: 2,6-Dimethyl-4-pyridinecarboxaldehyde
- IUPAC Name: 2,6-dimethylpyridine-4-carbaldehyde

The structural formula is presented below:

Molecular Formula: C₈H₉NO

SMILES: O=Cc1cc(C)nc(C)c1

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2,6-Dimethylisonicotinaldehyde** is provided in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	135.16 g/mol	[1]
Molecular Formula	C ₈ H ₉ NO	[1]
Physical Form	Liquid or Solid or Semi-solid	
Boiling Point	218.1°C at 760 mmHg	
Density	1.065 g/cm ³	
Purity	Typically ≥98%	
Storage Conditions	2-8°C, under inert gas	
InChI Key	OFIMNDTVWZPKIN- UHFFFAOYSA-N	
CAS Number	18206-06-9	[1]

Spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and MS) for this compound are available from various chemical suppliers and databases, confirming the assigned structure.

Experimental Protocols: Synthesis of 2,6-Dimethylisonicotinaldehyde

2,6-Dimethylisonicotinaldehyde can be synthesized through the selective oxidation of the 4-methyl group of 2,4,6-collidine. Selenium dioxide (SeO₂) is a commonly used reagent for the oxidation of activated methyl groups on heterocyclic rings to the corresponding aldehydes.[\[2\]](#)[\[3\]](#) The methyl groups at the 2 and 6 positions are sterically hindered, which can favor the selective oxidation of the 4-methyl group.

Reaction Scheme:

2,4,6-Collidine → **2,6-Dimethylisonicotinaldehyde**

Representative Protocol:

- Materials:

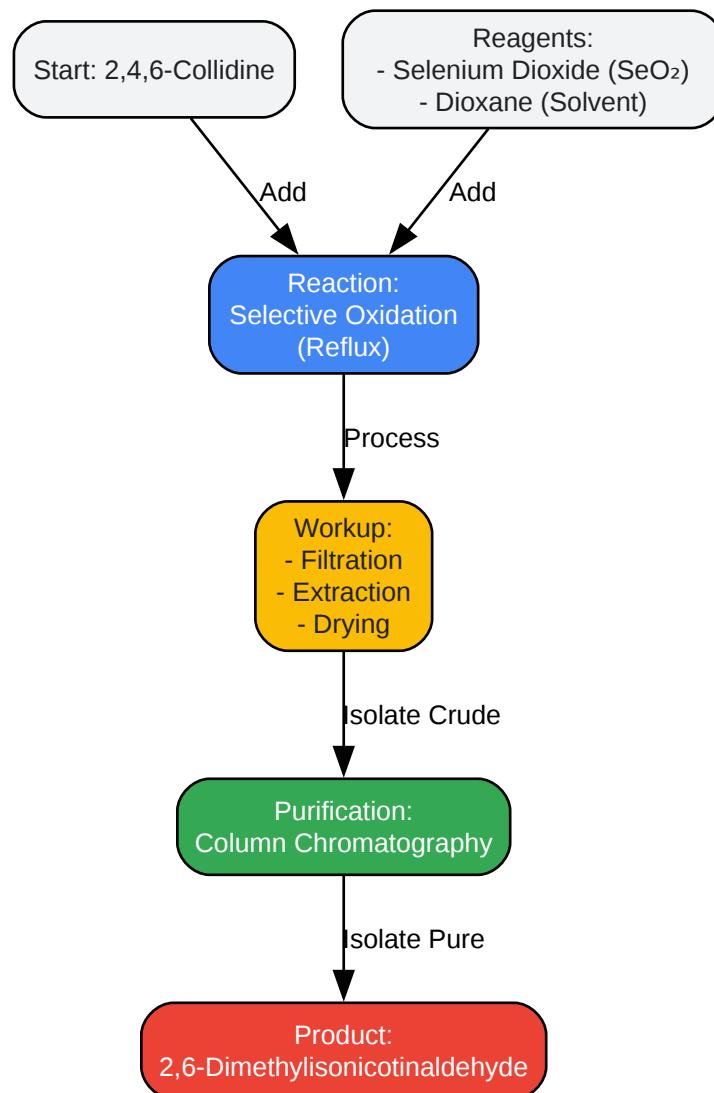
- 2,4,6-Collidine (2,4,6-trimethylpyridine)
- Selenium Dioxide (SeO₂)
- Dioxane (or another suitable high-boiling solvent)
- Dichloromethane (for extraction)
- Sodium sulfate (for drying)
- Silica gel (for chromatography)

- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-collidine (1 equivalent) in dioxane.
- Add selenium dioxide (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.
- Filter the reaction mixture to remove the selenium precipitate. Wash the precipitate with a small amount of dioxane or dichloromethane.
- Combine the filtrate and washings. Remove the solvent under reduced pressure.

- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2,6-Dimethylisonicotinaldehyde**.
- Safety Precautions: Selenium compounds are toxic. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Applications in Research and Development


2,6-Dimethylisonicotinaldehyde serves as a valuable building block in organic synthesis. The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, including:

- Reductive amination to form substituted amines.
- Wittig reactions to form alkenes.
- Condensation reactions to form imines, oximes, and hydrazones.
- Oxidation to the corresponding carboxylic acid (2,6-dimethylisonicotinic acid).
- Reduction to the corresponding alcohol (2,6-dimethyl-4-pyridinemethanol).

Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals, where the pyridine scaffold is a common structural motif.^[4] It is a key intermediate for creating more complex molecules with potential therapeutic properties.

Logical Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of **2,6-Dimethylisonicotinaldehyde** from 2,4,6-collidine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-Dimethylisonicotinaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. asianpubs.org [asianpubs.org]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,6-Dimethylisonicotinaldehyde structural formula and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103365#2-6-dimethylisonicotinaldehyde-structural-formula-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com